An In-depth Technical Guide to 7-Bromoquinazolin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
An In-depth Technical Guide to 7-Bromoquinazolin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Within this class, 7-Bromoquinazolin-2-amine emerges as a pivotal building block, offering strategically positioned reactive handles for the synthesis of complex molecular architectures. The bromine atom at the 7-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the nucleophilic 2-amino group provides a direct vector for diversification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, and reactivity, designed to empower researchers, scientists, and drug development professionals in leveraging this scaffold for novel discoveries.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. 7-Bromoquinazolin-2-amine is typically supplied as a solid, ranging in color from pale-yellow to yellow-brown. For optimal stability and to prevent degradation, it should be stored in a dark place under an inert atmosphere.[4]
| Property | Value | Source(s) |
| CAS Number | 190274-15-8 | [5][6] |
| Molecular Formula | C₈H₆BrN₃ | [5][6] |
| Molecular Weight | 224.06 g/mol | [5][7] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | [5][6] |
| Density | ~1.744 g/cm³ (predicted) | [4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC2=NC(N)=NC=C2C=C1 | [6] |
Synthesis of the Quinazoline Scaffold
The construction of the 2-aminoquinazoline ring system can be achieved through several established synthetic methodologies, often involving the cyclization of appropriately substituted anthranilic acid or 2-aminobenzonitrile precursors.[1][8] A common and effective strategy involves the acid-mediated [4+2] annulation of a 2-aminoaryl ketone or nitrile.
Proposed Synthetic Protocol: Acid-Mediated Cyclization
This protocol outlines a plausible and robust method for the synthesis of the title compound, adapted from general procedures for 2-aminoquinazoline synthesis. The key transformation is the condensation and intramolecular cyclization of 2-amino-4-bromobenzonitrile with a cyanating agent, facilitated by an acid catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromobenzonitrile (1.0 eq.).
-
Reagent Addition: Add cyanamide (1.5 eq.) to the flask.
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane. Subsequently, add a strong acid catalyst, such as concentrated hydrochloric acid (2.0 eq.), to the mixture.
-
Causality Insight: The acid protonates the cyanamide, significantly increasing the electrophilicity of its carbon atom. This activation is crucial for the subsequent nucleophilic attack by the 2-amino group of the benzonitrile derivative.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Insight: Elevated temperatures are necessary to overcome the activation energy for both the initial addition and the subsequent intramolecular cyclization and aromatization steps.
-
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford 7-Bromoquinazolin-2-amine.
Caption: Synthetic workflow for 7-Bromoquinazolin-2-amine.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of 7-Bromoquinazolin-2-amine lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.
A. Palladium-Catalyzed Cross-Coupling at the C7-Position
The aryl bromide at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[9]
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures.[10][11] This is particularly useful for introducing new aryl or heteroaryl moieties at the C7 position to explore structure-activity relationships.
-
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: In an oven-dried Schlenk flask, combine 7-Bromoquinazolin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Heating: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), and heat the reaction to 80-100 °C until completion.
-
Purification: After work-up, the product is typically purified by silica gel column chromatography.
Caption: Suzuki-Miyaura coupling of 7-Bromoquinazolin-2-amine.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary or secondary amines.[13][14][15] This reaction is instrumental in synthesizing libraries of 7-amino-substituted quinazolines, a common motif in kinase inhibitors.
-
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the C-Br bond to the Pd(0) center. The amine then coordinates to the palladium complex, and after deprotonation by the base, reductive elimination forms the C-N bond and regenerates the active catalyst.[13][14]
General Protocol for Buchwald-Hartwig Amination:
-
Setup: Combine 7-Bromoquinazolin-2-amine (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos or BINAP, 1-5 mol%) in a Schlenk tube.
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas.
-
Solvent & Heating: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Purification: After aqueous work-up, the product is purified via column chromatography.
Caption: Buchwald-Hartwig amination of 7-Bromoquinazolin-2-amine.
B. Reactivity of the 2-Amino Group
The primary amine at the C2 position is nucleophilic and can readily undergo standard transformations such as acylation and alkylation to introduce a diverse array of functional groups.[16]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding 2-amido-7-bromoquinazolines.
-
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines at the C2 position, though control of selectivity can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.
Spectral Data and Characterization
Unambiguous characterization of 7-Bromoquinazolin-2-amine and its derivatives is essential. While specific spectra should be acquired for each batch, the expected features are predictable.[17][18][19]
-
¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinazoline ring will exhibit splitting patterns (doublets, singlets) influenced by the positions of the bromine and amino substituents.
-
¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the quinazoline core. The carbon bearing the bromine (C7) will be shifted downfield, while the carbon attached to the amino group (C2) will also show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (around 3100-3400 cm⁻¹) and strong absorptions in the 1500-1650 cm⁻¹ region corresponding to C=N and C=C stretching of the aromatic heterocyclic system.
Applications in Drug Discovery and Materials Science
The quinazoline scaffold is a cornerstone of modern drug discovery.[2][3][20] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][21]
Notably, 2-amino-7-amide quinazoline derivatives have recently been discovered as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase (ERK1/2), a critical node in the MAPK signaling pathway often dysregulated in cancer.[22] 7-Bromoquinazolin-2-amine is the ideal starting point for synthesizing such compounds. The C7-bromo position allows for the introduction of various amide-containing groups via Buchwald-Hartwig amination or related coupling strategies, while the C2-amino group can be functionalized to optimize binding and pharmacokinetic properties.
Caption: Role as a scaffold in drug discovery.
Conclusion
7-Bromoquinazolin-2-amine is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in medicinal chemistry and materials science. Its well-defined reactive sites at the C2 and C7 positions allow for predictable and high-yielding derivatization through robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their synthetic programs, accelerating the discovery of novel molecules with therapeutic potential.
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